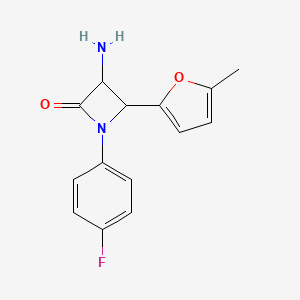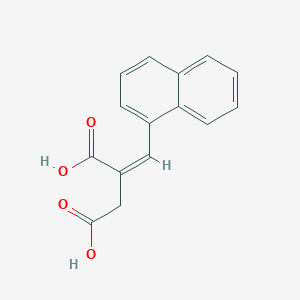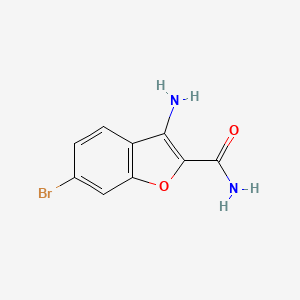![molecular formula C14H9NO4 B11859857 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-72-4](/img/structure/B11859857.png)
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, offers interesting properties that make it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods used for constructing quinoline scaffolds . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to ensure high yields and environmentally friendly processes . The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) to introduce functional groups at specific positions on the quinoline ring.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized for specific applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to the modulation of biochemical processes and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
4-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical and biological importance.
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione stands out due to its unique structure, which combines the quinoline scaffold with additional functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
5020-72-4 |
|---|---|
Fórmula molecular |
C14H9NO4 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
9-hydroxy-3-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H9NO4/c1-6-5-8-11(15-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)16/h2-5,16H,1H3,(H,15,19) |
Clave InChI |
HPPOELGXWIJZGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)




![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)







